Cas no 1415719-21-9 (Methyl 2-(4-acetylphenoxy)isonicotinate)

Methyl 2-(4-acetylphenoxy)isonicotinate 化学的及び物理的性質
名前と識別子
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- methyl 2-(4-acetylphenoxy)isonicotinate
- T5494
- 4-pyridinecarboxylic acid, 2-(4-acetylphenoxy)-, methyl ester
- Methyl 2-(4-acetylphenoxy)isonicotinate
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- インチ: 1S/C15H13NO4/c1-10(17)11-3-5-13(6-4-11)20-14-9-12(7-8-16-14)15(18)19-2/h3-9H,1-2H3
- InChIKey: WBEDAPQUNSJFBO-UHFFFAOYSA-N
- ほほえんだ: O(C1C=C(C(=O)OC)C=CN=1)C1C=CC(C(C)=O)=CC=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 350
- トポロジー分子極性表面積: 65.5
Methyl 2-(4-acetylphenoxy)isonicotinate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M127885-1000mg |
Methyl 2-(4-acetylphenoxy)isonicotinate |
1415719-21-9 | 1g |
$ 720.00 | 2022-06-04 | ||
TRC | M127885-500mg |
Methyl 2-(4-acetylphenoxy)isonicotinate |
1415719-21-9 | 500mg |
$ 450.00 | 2022-06-04 | ||
TRC | M127885-250mg |
Methyl 2-(4-acetylphenoxy)isonicotinate |
1415719-21-9 | 250mg |
$ 275.00 | 2022-06-04 |
Methyl 2-(4-acetylphenoxy)isonicotinate 関連文献
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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4. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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10. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
Methyl 2-(4-acetylphenoxy)isonicotinateに関する追加情報
Methyl 2-(4-acetylphenoxy)isonicotinate (CAS No. 1415719-21-9): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-(4-acetylphenoxy)isonicotinate, identified by its unique chemical identifier CAS No. 1415719-21-9, represents a compound of significant interest in the realm of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered attention due to its potential applications in various scientific domains. The molecular formula and structural attributes of Methyl 2-(4-acetylphenoxy)isonicotinate make it a subject of extensive study, particularly in the context of drug discovery and development.
The structural composition of this compound encompasses an isonicotinate moiety linked to a phenoxy group, which is further modified by an acetyl substituent. This specific arrangement of functional groups contributes to its unique chemical properties, making it a valuable candidate for synthetic chemistry and medicinal chemistry applications. The presence of the acetyl group enhances the compound's reactivity, enabling diverse chemical transformations that are pivotal in the synthesis of more complex molecules.
In recent years, there has been a growing interest in exploring the pharmacological properties of derivatives similar to Methyl 2-(4-acetylphenoxy)isonicotinate. Researchers have been investigating its potential role as an intermediate in the synthesis of bioactive molecules. The isonicotinate group, known for its presence in several pharmacologically active compounds, suggests that this derivative could exhibit similar therapeutic effects. Preliminary studies have indicated that compounds with analogous structures may possess antimicrobial and anti-inflammatory properties, although further research is necessary to validate these findings.
The synthesis of Methyl 2-(4-acetylphenoxy)isonicotinate involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic methodologies has enabled chemists to optimize the yield and purity of this compound. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have been employed to enhance the efficiency of the synthetic pathway. These advancements not only facilitate the production of high-quality Methyl 2-(4-acetylphenoxy)isonicotinate but also contribute to the broader field of synthetic organic chemistry.
One of the most compelling aspects of studying Methyl 2-(4-acetylphenoxy)isonicotinate is its potential in drug discovery. The phenoxy group, in particular, has been identified as a key structural element in many drugs due to its ability to modulate biological pathways. By investigating derivatives of this compound, scientists aim to uncover new therapeutic agents that could address various medical conditions. The acetyl substituent further enhances its utility as a scaffold for drug design, providing multiple sites for functionalization and modification.
The role of computational chemistry and molecular modeling in understanding the behavior of Methyl 2-(4-acetylphenoxy)isonicotinate cannot be overstated. These tools allow researchers to predict the interactions between this compound and biological targets with high accuracy. By simulating these interactions, scientists can gain insights into how this molecule might function within living systems. This approach has been particularly valuable in identifying potential lead compounds for further development.
In addition to its pharmaceutical applications, Methyl 2-(4-acetylphenoxy)isonicotinate has shown promise in materials science. Its unique chemical properties make it a suitable candidate for developing novel polymers and coatings. These materials could find applications in various industries, including electronics and construction. The ability to tailor the properties of these materials through chemical modifications opens up new possibilities for innovation.
The environmental impact of synthesizing and utilizing Methyl 2-(4-acetylphenoxy)isonicotinate is also a critical consideration. Researchers are increasingly focusing on green chemistry principles to minimize waste and reduce energy consumption during production. By adopting sustainable practices, the pharmaceutical industry can ensure that the development of new compounds like this one is both effective and environmentally responsible.
In conclusion, Methyl 2-(4-acetylphenoxy)isonicotinate (CAS No. 1415719-21-9) represents a fascinating compound with diverse applications in chemical research and pharmaceutical development. Its unique structure and functional groups make it a valuable tool for synthetic chemists and medicinal chemists alike. As research continues to uncover new possibilities for this molecule, it is likely that its significance will only grow in the coming years.
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